1-(3-Chloro-4-methylphenyl)-3-[(4-methylphenyl)methylamino]pyrazin-2-one
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Description
1-(3-Chloro-4-methylphenyl)-3-[(4-methylphenyl)methylamino]pyrazin-2-one, also known as CMMP, is a pyrazinone derivative that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, making it a topic of interest for many researchers. In
Scientific Research Applications
Anti-Mycobacterial Applications
One study highlighted the design, synthesis, and evaluation of N-phenylpyrazine-2-carboxamides, including derivatives similar to the compound , for their significant in vitro anti-mycobacterial activity against Mycobacterium tuberculosis. These compounds exhibited promising selectivity and minimal cytotoxicity in HepG2 models, suggesting potential for further development as anti-mycobacterial agents (Zítko et al., 2015).
Pharmaceutical Potential
Another study focused on the synthesis and computational evaluation of two pyrazole derivatives, exploring their reactivity and potential pharmaceutical applications. The research suggested that these compounds could show inhibitory activity against specific enzymes, indicating potential use in drug development against diseases like tuberculosis (Thomas et al., 2018).
Herbicidal and Abiotic Elicitor Properties
Research on substituted N-phenylpyrazine-2-carboxamides, including those with structural similarities to the compound , revealed their application as herbicides and abiotic elicitors. These compounds were shown to inhibit photosynthesis in specific plant models and enhance the accumulation of flavonoids, demonstrating their potential utility in agricultural settings (Doležal et al., 2007).
Antibacterial Activity
A study on pyrazole imines and azetidinone compounds derived from similar chemical structures indicated significant antibacterial activity against various bacterial strains. This research highlights the compound's potential as a basis for developing new antibacterial agents (Mistry & Desai, 2005).
Molecular Docking and Computational Studies
Further research into similar compounds explored their interactions with cannabinoid receptors, providing insights into their binding site interactions and the importance of hydrogen bonding and aromatic stacking to their affinity and efficacy. Such studies contribute to understanding the molecular mechanisms of action and facilitating the design of receptor-targeted drugs (Kotsikorou et al., 2013).
properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-[(4-methylphenyl)methylamino]pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O/c1-13-3-6-15(7-4-13)12-22-18-19(24)23(10-9-21-18)16-8-5-14(2)17(20)11-16/h3-11H,12H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNUANJERSVHMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC=CN(C2=O)C3=CC(=C(C=C3)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-methylphenyl)-3-[(4-methylphenyl)methylamino]pyrazin-2-one |
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